
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane typically involves the reaction of cyclobutyl chloride with propyne under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, which facilitates the substitution of the chlorine atom with the propynyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The propynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the propynyl group.
Major Products:
Substitution: Products with different halogens or functional groups replacing the chlorine atom.
Addition: Saturated cyclobutane derivatives.
Oxidation: Compounds with oxidized propynyl groups, such as carboxylic acids.
Scientific Research Applications
1-Chloro-1-(prop-1-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane involves its interaction with molecular targets through its functional groups. The chlorine atom and propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-1-(prop-1-yn-1-yl)cyclobutane: Similar structure but with an iodine atom instead of chlorine.
1-(prop-1-yn-1-yl)cyclobutane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclobutane ring
Properties
CAS No. |
65150-00-7 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
1-chloro-1-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C7H9Cl/c1-2-4-7(8)5-3-6-7/h3,5-6H2,1H3 |
InChI Key |
ONTNUUILQGGTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(CCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
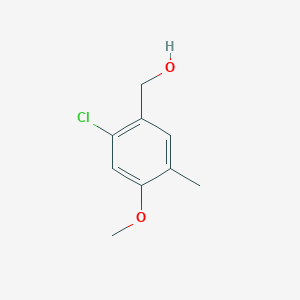
![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)

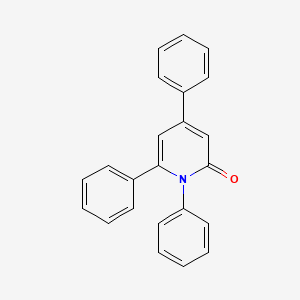
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
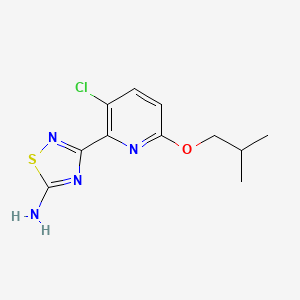
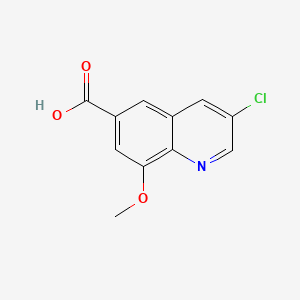
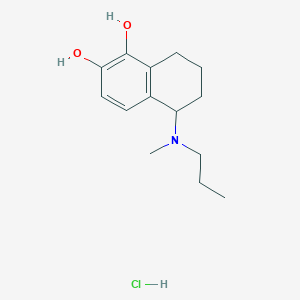
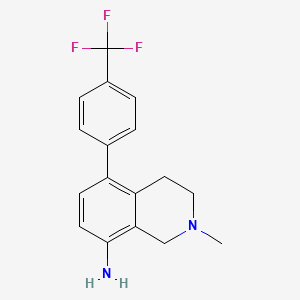
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
